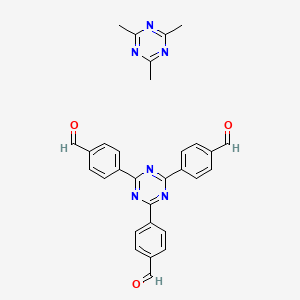
Tto-cof
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tto-cof is typically synthesized through dynamic covalent chemistry, which involves the formation of reversible covalent bonds between multivalent monomers. This process allows for error correction and defect healing, resulting in highly crystalline materials . Common synthetic methods include solvothermal synthesis, mechanochemical synthesis, and microwave synthesis . The synthesis is often accelerated by catalysts such as trifluoroacetic acid, which helps in obtaining highly photosensitive semiconductors .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solvothermal synthesis, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tto-cof undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the framework, which can interact with different reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Major Products: The major products formed from these reactions depend on the specific functional groups present in the this compound framework. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Tto-cof has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a heterogeneous catalyst for various organic transformations and photocatalytic reactions . In biology, this compound can be employed for drug delivery and biosensing applications due to its biocompatibility and high surface area . In medicine, it is explored for its potential in targeted drug delivery and imaging . Industrial applications include gas storage, separation, and environmental remediation .
Wirkmechanismus
The mechanism of action of Tto-cof involves its ability to interact with various molecular targets through its porous structure and functional groups. The dynamic covalent bonds within the framework allow for reversible interactions with target molecules, facilitating processes such as catalysis and adsorption . The molecular pathways involved include the formation of coordination complexes and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
Tto-cof is unique compared to other similar compounds such as metal-organic frameworks (MOFs) and polymers of intrinsic microporosity (PIMs). While MOFs are composed of metal ions coordinated to organic ligands, this compound is entirely made up of covalent bonds between organic units . This gives this compound superior chemical stability and flexibility in functional modifications . Similar compounds include covalent triazine frameworks (CTFs), Schiff’s base networks, and porous aromatic frameworks .
Eigenschaften
Molekularformel |
C30H24N6O3 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
4-[4,6-bis(4-formylphenyl)-1,3,5-triazin-2-yl]benzaldehyde;2,4,6-trimethyl-1,3,5-triazine |
InChI |
InChI=1S/C24H15N3O3.C6H9N3/c28-13-16-1-7-19(8-2-16)22-25-23(20-9-3-17(14-29)4-10-20)27-24(26-22)21-11-5-18(15-30)6-12-21;1-4-7-5(2)9-6(3)8-4/h1-15H;1-3H3 |
InChI-Schlüssel |
PTDCMRNPLBOCOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)C)C.C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















